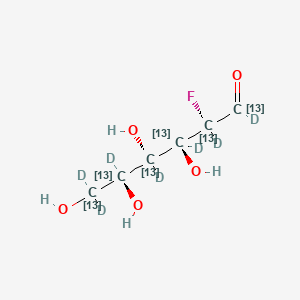

2-Deoxy-2-fluoro-D-glucose-13C,d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H11FO5 |

|---|---|

Molecular Weight |

195.15 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2-fluoro-3,4,5,6-tetrahydroxy(1,2,3,4,5,6-13C6)hexan-1-one |

InChI |

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D |

InChI Key |

AOYNUTHNTBLRMT-VVZLUFAVSA-N |

Isomeric SMILES |

[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)F |

Canonical SMILES |

C(C(C(C(C(C=O)F)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Intracellular Journey of a Glucose Mimic: A Technical Guide to 2-Deoxy-2-fluoro-D-glucose-13C,d7 Uptake

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the fundamental mechanism governing the cellular uptake of 2-Deoxy-2-fluoro-D-glucose (2-FDG), including its isotopically labeled variant, 2-Deoxy-2-fluoro-D-glucose-13C,d7. The isotopic labeling with Carbon-13 and deuterium does not alter the core biological transport and metabolic processes. This guide provides a detailed overview of the transport proteins, enzymatic activity, and regulatory signaling pathways that dictate the intracellular accumulation of this widely used glucose analog. Furthermore, it offers detailed experimental protocols for quantifying its uptake and presents comparative data to contextualize uptake rates across different cell types.

Core Mechanism of 2-FDG Uptake and Intracellular Trapping

The uptake of 2-FDG is a multi-step process that effectively mimics the initial stages of glucose metabolism, leading to its accumulation within metabolically active cells. This "metabolic trapping" is the cornerstone of its utility in biomedical imaging and research.

-

Transport Across the Cell Membrane: As a structural analog of glucose, 2-FDG is transported across the plasma membrane by the same family of facilitative glucose transporters (GLUTs) that transport glucose.[1][2] The GLUT1 transporter is a primary mediator of 2-FDG uptake, particularly in various cancer cells where its expression is often upregulated.[1][3] This transport is an energy-independent, facilitated diffusion process, driven by the concentration gradient of 2-FDG across the membrane.[1]

-

Intracellular Phosphorylation: Once inside the cell, 2-FDG is recognized by the enzyme hexokinase (HK), which catalyzes the phosphorylation of glucose in the first step of glycolysis.[4][5] Hexokinase transfers a phosphate group from ATP to the 6th carbon of 2-FDG, forming 2-FDG-6-phosphate (2-FDG-6-P).[4][5]

-

Metabolic Trapping: The crucial difference between glucose and 2-FDG lies in the substitution of the hydroxyl group at the C-2 position with a fluorine atom. This modification prevents the subsequent enzymatic step in glycolysis, which is the isomerization of glucose-6-phosphate to fructose-6-phosphate by phosphoglucose isomerase.[4] Consequently, 2-FDG-6-P cannot be further metabolized and, due to its negative charge, is unable to diffuse back across the cell membrane.[5] This results in the progressive intracellular accumulation of 2-FDG-6-P. The overall uptake is therefore dependent on the activity of both glucose transporters and hexokinases.[5]

Quantitative Data on 2-FDG Uptake

The rate of 2-FDG uptake varies significantly among different cell lines and is influenced by factors such as the expression levels of GLUT transporters, hexokinase activity, and experimental conditions like glucose availability and oxygen levels (hypoxia).[6] The following tables summarize quantitative data from various studies to provide a comparative overview.

| Cell Line | Cell Type | Key Quantitative Finding | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Normalized ¹⁸F-FDG uptake was significantly lower than in HEK293T cells (P<0.05). | [7] |

| HEK293T | Fetal Kidney (Non-Malignant) | Normalized ¹⁸F-FDG uptake was significantly higher than in MDA-MB-231 cancer cells. | [7] |

| A549 | Non-Small Cell Lung Cancer | Treatment with 120 mmol/L gemcitabine decreased SUVmax by 12.37 ± 7.33%. | [3] |

| HTB 63 | Melanoma | 4-hour anoxia increased ³H-FDG uptake by 42.7% ± 10% over basal conditions. | [6] |

| HTB 77 IP3 | Ovarian Carcinoma | 4-hour anoxia increased ³H-FDG uptake by 63.3% ± 13.7% over basal conditions. | [6] |

| MCF7 | Breast Cancer (ER+) | Hypoxic conditions (0% oxygen) led to a >2-fold increase in ³H-FDG uptake (2.53 ± 0.79; P < 0.005). | |

| H1299 | Non-Small Cell Lung Cancer | Radiation-induced giant cells showed significantly increased [¹⁸F]FDG uptake (P < 0.0001) compared to non-irradiated cells. | [2] |

Note: Direct comparison of absolute values between studies can be challenging due to variations in experimental protocols, units, and normalization methods. The data presented here highlights the relative differences and trends observed.

Regulatory Signaling Pathways

The cellular machinery responsible for 2-FDG uptake is tightly regulated by intracellular signaling pathways, particularly those involved in cell growth, proliferation, and survival. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of glucose metabolism and, consequently, 2-FDG uptake.

Activation of the PI3K/Akt pathway, often triggered by growth factors or oncogenic mutations, promotes 2-FDG uptake through several mechanisms:

-

Increased GLUT1 Expression: Akt can promote the transcription of the SLC2A1 gene, which encodes the GLUT1 transporter.

-

GLUT1 Trafficking: Activated Akt facilitates the translocation of GLUT1 transporters from intracellular vesicles to the plasma membrane, thereby increasing the number of functional transporters at the cell surface. This process can be mediated by the inhibition of proteins like thioredoxin-interacting protein (TXNIP), which is known to promote GLUT1 endocytosis.

Below is a diagram illustrating the PI3K/Akt pathway's influence on GLUT1.

Caption: The PI3K/Akt pathway promotes 2-FDG uptake via GLUT1.

Experimental Protocols

Accurate quantification of 2-FDG uptake is critical for research in metabolism, oncology, and drug development. Below are detailed methodologies for key experiments.

In Vitro 2-FDG Uptake Assay (Radiolabeled)

This protocol describes a typical procedure for measuring the uptake of radiolabeled 2-FDG (e.g., ³H-FDG or ¹⁸F-FDG) in cultured cells.

Materials:

-

Adherent cells cultured in appropriate multi-well plates (e.g., 24-well plates).

-

Complete culture medium.

-

Glucose-free Krebs-Ringer-HEPES (KRH) buffer or Phosphate-Buffered Saline (PBS).

-

Radiolabeled 2-FDG (e.g., ³H-FDG or ¹⁸F-FDG).

-

Ice-cold PBS.

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Scintillation cocktail (for ³H) or a gamma counter (for ¹⁸F).

-

BCA or Bradford protein assay reagents.

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.

-

Glucose Starvation (Fasting): Gently aspirate the culture medium. Wash the cells once with warm, glucose-free KRH buffer. Add 500 µL of glucose-free KRH buffer to each well and incubate for 1-2 hours at 37°C. This step depletes intracellular glucose stores and enhances tracer uptake.

-

Initiate Uptake: Remove the starvation buffer. Add 500 µL of KRH buffer containing the radiolabeled 2-FDG (e.g., 1 µCi/mL) to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The optimal time should be determined empirically to ensure uptake is in the linear range.

-

Terminate Uptake: To stop the uptake, rapidly aspirate the radioactive medium and immediately wash the cells three times with 1 mL of ice-cold PBS per well. This removes extracellular tracer.

-

Cell Lysis: Add 200-500 µL of cell lysis buffer to each well. Incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.

-

Quantification:

-

For ³H-FDG: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

For ¹⁸F-FDG: Measure the radioactivity of the lysate directly using a gamma counter.

-

-

Protein Normalization: Use a small aliquot of the cell lysate to determine the total protein concentration in each well using a BCA or Bradford assay.

-

Data Analysis: Express the 2-FDG uptake as CPM per microgram of protein (CPM/µg protein) or as a percentage of the administered activity.

Caption: Workflow for an in vitro radiolabeled 2-FDG uptake assay.

Hexokinase Activity Assay

This assay measures the activity of hexokinase in cell lysates, providing complementary data to uptake studies. It is a coupled enzymatic assay.

Principle: Hexokinase (HK) phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP⁺ to NADPH. The rate of NADPH production, measured by the increase in absorbance at 340 nm, is directly proportional to the hexokinase activity.

Materials:

-

Cell lysate prepared in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

-

Assay Buffer: e.g., 50 mM Triethanolamine, pH 7.6.

-

Reagents:

-

D-Glucose solution.

-

ATP solution.

-

MgCl₂ solution.

-

NADP⁺ solution.

-

Glucose-6-phosphate dehydrogenase (G6PDH) enzyme.

-

Procedure:

-

Sample Preparation: Prepare cell lysates by homogenizing or sonicating cell pellets in a cold reaction buffer. Centrifuge to remove debris and use the supernatant for the assay. Determine the protein concentration of the lysate.

-

Reaction Mixture Preparation: In a cuvette or a 96-well plate, prepare a reaction mixture containing the assay buffer, D-glucose, ATP, MgCl₂, and NADP⁺.

-

Blank Measurement: Add the cell lysate to the reaction mixture. Incubate for a few minutes to achieve temperature equilibrium (e.g., 25°C or 30°C) and measure the baseline absorbance at 340 nm to account for any background reactions.

-

Initiate Reaction: Start the reaction by adding G6PDH to the cuvette/well and mix immediately.

-

Kinetic Measurement: Immediately begin recording the absorbance at 340 nm every minute for a period of 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Use the Beer-Lambert law and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change into the rate of NADPH production.

-

Express hexokinase activity in Units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

-

Conclusion

The uptake of this compound is a robust and well-characterized process fundamentally linked to cellular glucose metabolism. It is mediated by GLUT transporters and initiated into the metabolic pathway by hexokinase, leading to its intracellular entrapment as 2-FDG-6-phosphate. The efficiency of this uptake is dynamically regulated by key signaling pathways such as the PI3K/Akt axis, which is frequently dysregulated in disease states like cancer. The detailed protocols and comparative data provided in this guide offer a comprehensive resource for researchers employing 2-FDG to investigate cellular metabolism, evaluate therapeutic responses, and develop novel diagnostic and therapeutic strategies.

References

- 1. COMPARISON OF 18F-FDG AND 18F-PSMA PET/CT IN PATIENTS WITH NON-SMALL CELL LUNG CANCER | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 2. Increased [18F]FDG uptake of radiation-induced giant cells: a single-cell study in lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of gemcitabine on the uptake of (18)F-fluorodeoxyglucose and (18)F-fluorothymidine in lung adenocarcinoma A549 cells and the animal tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Quantitative FDG PET Assessment for Oncology Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Purification of 2-Deoxy-2-fluoro-D-glucose-¹³C₆,d₇

An in-depth technical guide on the synthesis and purification of 2-Deoxy-2-fluoro-D-glucose-¹³C₆,d₇ is provided below, tailored for researchers, scientists, and drug development professionals.

Introduction

2-Deoxy-2-fluoro-D-glucose (FDG) is a crucial radiotracer for positron emission tomography (PET) in clinical oncology. The stable-isotope labeled analogue, 2-Deoxy-2-fluoro-D-glucose-¹³C₆,d₇ ([¹³C₆,d₇]FDG), serves as an essential internal standard for quantitative analyses in pharmacokinetic studies and metabolic research. Its synthesis involves a multi-step process starting from appropriately labeled monosaccharides, followed by stereoselective fluorination and deprotection. This guide details a representative synthetic route and purification protocol for producing high-purity [¹³C₆,d₇]FDG.

I. Synthetic Pathway Overview

The synthesis of [¹³C₆,d₇]FDG is a multi-step process that begins with the commercially available D-Glucose-¹³C₆,d₇. This starting material is first converted into a protected mannose triflate intermediate. This intermediate then undergoes nucleophilic substitution with a fluoride source, followed by deprotection to yield the final product. The overall workflow is designed to control stereochemistry and maximize yield.

II. Experimental Protocols

A. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-triflyl-β-D-mannopyranose-¹³C₆,d₇ (Mannose Triflate Intermediate)

-

Acetylation: D-Glucose-¹³C₆,d₇ (1.0 eq) is dissolved in anhydrous pyridine. Acetic anhydride (5.0 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature for 12 hours.

-

Epimerization: The acetylated glucose intermediate is then processed to induce epimerization at the C2 position, yielding the mannose configuration.

-

Triflation: The resulting 1,3,4,6-Tetra-O-acetyl-α-D-mannopyranose-¹³C₆,d₇ (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to -10 °C. Anhydrous pyridine (1.5 eq) is added, followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq). The reaction is monitored by TLC until completion (typically 1-2 hours).

-

Work-up: The reaction mixture is diluted with dichloromethane and washed sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude mannose triflate intermediate.

B. Fluorination and Deprotection

-

Fluorination: The crude mannose triflate intermediate is dissolved in anhydrous acetonitrile. Tetrabutylammonium fluoride (TBAF, 3.0 eq) is added, and the mixture is heated to 70 °C for 4 hours.

-

Deprotection (Hydrolysis): After cooling, the solvent is evaporated. The residue is dissolved in a solution of sodium methoxide in methanol and stirred for 2 hours at room temperature for deacetylation.

-

Neutralization and Work-up: The reaction is neutralized using an ion-exchange resin. The resin is filtered off, and the filtrate is concentrated in vacuo to yield the crude [¹³C₆,d₇]FDG.

III. Purification Protocol

Purification of the crude product is critical to remove unreacted reagents, byproducts, and any epimers. A two-step process involving solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) is employed.

A. Solid-Phase Extraction (SPE)

-

The crude product is dissolved in a minimal amount of water.

-

The solution is passed through a C18 SPE cartridge to remove non-polar impurities.

-

The eluate is then passed through an alumina (Al₂O₃) cartridge to remove any remaining fluoride ions.

-

The cartridge is washed with deionized water, and the combined aqueous fractions containing the product are collected.

B. Preparative High-Performance Liquid Chromatography (HPLC)

-

The enriched product from SPE is concentrated and injected into a preparative HPLC system.

-

The fractions corresponding to the main product peak are collected.

-

The collected fractions are pooled, and the solvent is removed via lyophilization to yield the final product as a white solid.

IV. Data and Characterization

The following tables summarize representative data for the synthesis and characterization of [¹³C₆,d₇]FDG.

Table 1: Reaction Yields and Product Purity

| Stage | Product | Typical Yield (%) | Purity after Stage (%) |

| Triflation | Mannose Triflate Intermediate | 85-90 | >95 (Crude) |

| Fluorination | Acetylated [¹³C₆,d₇]FDG | 60-70 | ~80 (Crude) |

| Deprotection | Crude [¹³C₆,d₇]FDG | 95-99 | ~75 |

| Purification | Final [¹³C₆,d₇]FDG | 80-90 (from HPLC) | >99 |

Table 2: HPLC Purification Parameters

| Parameter | Value |

| Column | Shodex Asahipak NH2P-50 4E |

| Mobile Phase | Acetonitrile : Water (85:15, v/v) |

| Flow Rate | 10.0 mL/min |

| Detection | Refractive Index (RI) |

| Retention Time | ~15 minutes |

Table 3: Final Product Characterization

| Analysis | Specification |

| Appearance | White to off-white solid |

| Chemical Purity (HPLC) | ≥ 99% |

| Isotopic Purity (¹³C) | ≥ 98% |

| Isotopic Purity (²H) | ≥ 98% |

| Mass Spectrometry (ESI-MS) | m/z consistent with [M+Na]⁺ |

| ¹⁹F NMR | δ consistent with 2-fluoro-D-glucose |

The Metabolic Journey of 2-Deoxy-2-fluoro-D-glucose-13C,d7 in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of 2-Deoxy-2-fluoro-D-glucose fully labeled with Carbon-13 and Deuterium (2-FDG-¹³C₆,d₇) in mammalian cells. While this specific isotopic tracer is less commonly documented than its radioactive counterpart, [¹⁸F]FDG, its metabolic pathway is presumed to be identical. This document synthesizes the established metabolic transformations of 2-FDG with detailed, adaptable protocols for stable isotope tracing studies, empowering researchers to quantitatively probe glucose analog metabolism.

Introduction

2-Deoxy-2-fluoro-D-glucose (2-FDG) is a glucose analog widely utilized in biomedical research and clinical diagnostics, most notably in Positron Emission Tomography (PET) to visualize glucose uptake. The substitution of the hydroxyl group at the C-2 position with fluorine alters its metabolism, leading to intracellular accumulation. The use of a stable isotope-labeled version, such as 2-FDG-¹³C₆,d₇, allows for detailed metabolic flux analysis using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing a non-radioactive method to trace its fate.[1]

Core Metabolic Pathway

Upon entering the mammalian cell via glucose transporters (GLUTs), 2-FDG-¹³C₆,d₇ is phosphorylated by hexokinase to 2-Deoxy-2-fluoro-D-glucose-6-phosphate-¹³C₆,d₇ (2-FDG-6-P-¹³C₆,d₇).[2] Due to the fluorine at the C-2 position, this phosphorylated form cannot be readily isomerized by phosphoglucose isomerase, effectively trapping it within the cell and inhibiting its entry into the downstream glycolytic pathway.[2]

However, metabolism is not completely halted at this step. Further enzymatic conversions can occur, leading to a number of downstream metabolites. The primary alternative pathway involves the epimerization of 2-FDG-6-P to 2-deoxy-2-fluoro-D-mannose-6-phosphate (FDM-6-P).[3][4] Further metabolic steps can lead to the formation of bisphosphate and nucleotide-sugar derivatives.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabolic pathway of 2-deoxy-2-fluoro-D-glucose studied by F-19 NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19F NMR of 2-deoxy-2-fluoro-D-glucose for tumor diagnosis in mice. An NDP-bound hexose analog as a new NMR target for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Deoxy-2-fluoro-D-glucose as a functional probe for NMR: the unique metabolism beyond its 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Research Applications of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, technical specifications, and research applications of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇. This stable isotope-labeled analog of glucose is a valuable tool for researchers studying glucose metabolism and cellular bioenergetics, particularly in the context of cancer and metabolic diseases. Its use in techniques such as metabolic flux analysis (MFA) provides a powerful method for elucidating the intricate workings of metabolic pathways.

Commercial Availability and Technical Specifications

2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ is available from several specialized chemical suppliers catering to the research community. The table below summarizes the key quantitative data for this compound, compiled from various supplier specifications. Researchers are advised to consult the certificate of analysis from their chosen supplier for lot-specific information.

| Parameter | Specification | Supplier(s) |

| Chemical Formula | ¹³C₆H₄D₇FO₅ | MedChemExpress, Omicron Biochemicals, Inc. |

| Molecular Weight | 195.15 g/mol | MedChemExpress |

| Purity | ≥98% | MedChemExpress, Chem-Impex |

| Isotopic Enrichment | ≥98% | MedChemExpress |

| Solubility | 10 mM in DMSO | Immunomart |

| Appearance | White to off-white powder | Chem-Impex |

| Storage | Store at 0 - 8 °C | Chem-Impex |

Mechanism of Action: A Glycolysis Inhibitor

2-Deoxy-2-fluoro-D-glucose (2-FDG) acts as a competitive inhibitor of glucose metabolism.[1] Its mechanism of action involves several key steps:

-

Cellular Uptake: 2-FDG is transported into cells via glucose transporters (GLUTs).[2]

-

Phosphorylation: Once inside the cell, it is phosphorylated by hexokinase to 2-deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6P).[2][3]

-

Metabolic Trapping: Unlike glucose-6-phosphate, 2-FDG-6P cannot be further metabolized by phosphoglucose isomerase, the next enzyme in the glycolytic pathway.[2][3] This leads to the intracellular accumulation of 2-FDG-6P.[4]

-

Inhibition of Glycolysis: The accumulation of 2-FDG-6P inhibits both hexokinase and phosphoglucose isomerase, effectively halting the glycolytic pathway at its initial stages.[1]

This "metabolic trap" is the basis for the use of radiolabeled 2-FDG ([¹⁸F]FDG) in positron emission tomography (PET) to visualize areas of high glucose uptake, such as in cancerous tumors.[5] The stable isotope-labeled version, 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇, allows for non-radioactive tracing of glucose uptake and metabolism in various research settings.

Experimental Protocols

In Vitro Cell Culture and ¹³C Metabolic Flux Analysis (MFA)

This protocol outlines a general procedure for using ¹³C-labeled glucose analogs to study metabolic flux in cultured cells.

1. Cell Culture and Media Preparation:

- Culture cells of interest to the desired confluence in standard growth medium.

- Prepare a specialized culture medium for the labeling experiment. This medium should be identical to the standard growth medium but with unlabeled glucose replaced by 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ at the desired concentration.

2. Isotope Labeling:

- Wash the cells with phosphate-buffered saline (PBS) to remove residual standard medium.

- Replace the standard medium with the ¹³C- and d-labeled medium.

- Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled glucose, leading to isotopic steady state.[6] The optimal incubation time should be determined empirically for each cell line and experimental condition.

3. Metabolite Extraction:

- Aspirate the labeling medium and wash the cells with ice-cold PBS.

- Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).

- Scrape the cells and collect the cell lysate.

- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

4. Sample Preparation for Mass Spectrometry:

- Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.[7]

- Derivatize the dried metabolites to improve their volatility and chromatographic separation for gas chromatography-mass spectrometry (GC-MS) analysis.

- Alternatively, resuspend the extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

5. Mass Spectrometry Analysis:

- Analyze the prepared samples using GC-MS or LC-MS to determine the mass isotopomer distribution of key metabolites.

- The mass shifts due to the incorporation of ¹³C and deuterium will provide information on the metabolic pathways utilized by the cells.

6. Data Analysis and Flux Calculation:

- Use specialized software to analyze the mass spectrometry data and calculate the relative or absolute metabolic fluxes through different pathways.

In Vivo Studies in Animal Models

For in vivo experiments, 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ can be administered to animal models to trace glucose metabolism in various tissues.

1. Animal Preparation and Acclimatization:

- Acclimate the animals to the experimental conditions.

- Fast the animals overnight to deplete glycogen stores and enhance the uptake of the labeled glucose.

2. Administration of Labeled Compound:

- Dissolve 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ in a sterile, biocompatible vehicle.

- Administer the compound to the animals, typically via intravenous or intraperitoneal injection.

3. Tissue Collection:

- At predetermined time points after administration, euthanize the animals and rapidly collect tissues of interest.

- Immediately freeze the tissues in liquid nitrogen to quench metabolism.

4. Metabolite Extraction and Analysis:

- Homogenize the frozen tissues in a cold extraction solvent.

- Follow the procedures for metabolite extraction, sample preparation, and mass spectrometry analysis as described for the in vitro protocol.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic fate of 2-Deoxy-2-fluoro-D-glucose and a typical experimental workflow for its use in research.

Caption: Metabolic fate of 2-Deoxy-2-fluoro-D-glucose (2-FDG) in the glycolytic pathway.

Caption: A typical experimental workflow for using 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇.

Impact on Signaling Pathways

Beyond its direct role in glycolysis, 2-deoxy-D-glucose (2-DG) has been shown to influence cellular signaling pathways, which may also apply to its fluorinated and isotopically labeled analogs.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Some studies suggest that 2-DG can activate the Akt signaling pathway, potentially as a cellular stress response.[8] However, other reports indicate that under certain conditions, 2-DG can downregulate Akt phosphorylation, contributing to its anti-cancer effects.[9] The precise impact of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ on this pathway likely depends on the specific cell type and experimental context.

Caption: Potential influence of 2-FDG on the PI3K/Akt signaling pathway.

References

- 1. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model [mdpi.com]

- 4. Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. d-nb.info [d-nb.info]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Deoxy-Glucose Downregulates Endothelial AKT and ERK via Interference with N-Linked Glycosylation, Induction of Endoplasmic Reticulum Stress, and GSK3β Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological stability and storage conditions for 2-Deoxy-2-fluoro-D-glucose-13C,d7

An In-depth Technical Guide on the Biological Stability and Storage of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇

Introduction

2-Deoxy-2-fluoro-D-glucose (FDG) is a glucose analog where the hydroxyl group at the C-2 position is replaced by fluorine. Its isotopically labeled versions, including 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇, are valuable tools in metabolic research and drug development, often used as internal standards in mass spectrometry-based assays. The stability of this compound is a critical factor for its effective use. This guide will cover its chemical stability, biological fate (metabolism), and the optimal conditions for its storage.

Chemical Stability and Storage Conditions

The chemical stability of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ can be inferred from the data available for 2-Deoxy-2-fluoro-D-glucose and its radiolabeled counterpart, [¹⁸F]FDG.

Recommended Storage

Based on safety data sheets and supplier recommendations for analogous compounds, the following storage conditions are advised to maintain the integrity of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇:

-

Temperature: Keep refrigerated at 2-8°C for long-term storage.[1] For short-term use, some suppliers ship the product at room temperature.[2]

-

Atmosphere: Store in a tightly closed container, protected from moisture.[1] For optimal stability, especially for long-term storage, storing under an inert gas like argon or nitrogen is recommended.[1]

-

Form: The compound is typically supplied as a solid (powder).[3] In this form, it is generally more stable than in solution.

Table 1: Recommended Storage Conditions for 2-Deoxy-2-fluoro-D-glucose Analogues

| Parameter | Recommendation | Rationale |

| Form | Solid (lyophilized powder) | Increased stability compared to solutions. |

| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation processes. |

| Atmosphere | Tightly sealed container, under inert gas (Argon or Nitrogen) | Protects from moisture and oxidation.[1] |

| Light | Protect from light | A general precaution for complex organic molecules. |

Physicochemical Stability of [¹⁸F]FDG

Studies on the radiolabeled analogue, 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), provide valuable insights into the molecule's stability. The primary concern for [¹⁸F]FDG is radiolytic decomposition. However, the underlying chemical stability is relevant. Studies have shown that [¹⁸F]FDG is physicochemically and microbiologically stable for up to 10 hours at room temperature (15-30°C).[4][5][6]

Table 2: Physicochemical Stability Data for [¹⁸F]FDG at Room Temperature

| Time (hours) | pH | Radiochemical Purity (%) |

| 0 | 5.5 - 7.5 | > 95 |

| 2 | 5.5 - 7.5 | > 95 |

| 4 | 5.5 - 7.5 | > 95 |

| 6 | 5.5 - 7.5 | > 95 |

| 8 | 5.5 - 7.5 | > 95 |

| 10 | 5.5 - 7.5 | > 95 |

Data extrapolated from stability studies on [¹⁸F]FDG.[4][5][6]

Biological Stability and Metabolic Pathways

The "biological stability" of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ in a biological system is primarily determined by its metabolic fate. As a glucose analog, FDG is taken up by cells via glucose transporters.[7][8]

Cellular Uptake and Phosphorylation

Once inside the cell, FDG is a substrate for hexokinase, which phosphorylates it to 2-Deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6-P).[7][8] This phosphorylated form is then trapped within the cell as it cannot be readily metabolized further in the glycolytic pathway or transported back out of the cell.

Further Metabolism

While FDG-6-P is not a substrate for glucose-6-phosphate isomerase and thus does not proceed through glycolysis, some further metabolism can occur. Studies have identified other metabolites such as 2-deoxy-2-fluoro-gluconic acid, 2-deoxy-2-fluoro-maltose, and uridine-diphosphate-FDG (UDP-FDG) in plant models.[9][10] In animal tissues, the formation of 2-deoxy-2-fluoro-D-mannose (FDM) and its phosphorylated derivatives has also been reported.[8][11]

Experimental Protocols

Detailed experimental protocols for stability testing of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ are not available. However, the methodology used for [¹⁸F]FDG can be adapted.

Protocol for Physicochemical Stability Assessment

This protocol is based on the quality control and stability studies performed on [¹⁸F]FDG.

-

Sample Preparation: Prepare solutions of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.

-

Storage Conditions: Aliquot the solution into separate sterile vials and store them under different conditions (e.g., 2-8°C, room temperature, elevated temperature).

-

Time Points: At specified time points (e.g., 0, 2, 4, 6, 8, 10, 24 hours), remove a vial from each storage condition for analysis.

-

Analysis:

-

Appearance: Visually inspect the solution for any changes in color or for the presence of particulate matter.

-

pH Measurement: Measure the pH of the solution.

-

Purity Analysis (HPLC): Use High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., mass spectrometer for the labeled compound) to determine the purity of the compound and identify any degradation products.

-

Column: A suitable reversed-phase or normal-phase column.

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water and acetonitrile).

-

Detection: Mass spectrometry to monitor the parent compound and potential degradants.

-

-

-

Data Evaluation: Compare the results from the different time points and storage conditions to the initial (time 0) sample to determine the stability of the compound.

Conclusion

While direct stability data for 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ is limited, a comprehensive understanding of its stability and handling can be derived from its analogues. The compound is expected to be stable as a solid when stored under refrigerated, dry, and inert conditions. In biological systems, it is taken up by cells and phosphorylated, which represents its primary metabolic fate and a key aspect of its "biological stability." For researchers and drug development professionals, adhering to the recommended storage and handling procedures is crucial for ensuring the integrity of this important research tool. The experimental protocols outlined provide a framework for in-house stability verification.

References

- 1. crude.abx.de [crude.abx.de]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fishersci.com [fishersci.com]

- 4. severin.su [severin.su]

- 5. Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. 2-Deoxy-2-fluoro-d-glucose metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Applications of 2-deoxy-2-fluoro-D-glucose (FDG) in Plant Imaging: Past, Present, and Future [frontiersin.org]

- 9. Frontiers | 2-Deoxy-2-fluoro-d-glucose metabolism in Arabidopsis thaliana [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic pathway of 2-deoxy-2-fluoro-D-glucose studied by F-19 NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Subtleties: A Technical Comparison of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ and FDG

For Immediate Release

A Deep Dive into Glucose Analogs: Distinguishing 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ from FDG for Advanced Research and Drug Development

This technical guide provides an in-depth comparison of two critical glucose analogs, 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ and 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG), for researchers, scientists, and drug development professionals. While structurally similar, their isotopic labeling dictates their distinct applications in metabolic research and clinical diagnostics. This document elucidates their core differences, presents key quantitative data, outlines detailed experimental protocols, and visualizes the pertinent biochemical pathways and experimental workflows.

Core Distinctions: Isotopic Labeling and Application

The fundamental difference between 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ and FDG lies in their isotopic composition, which in turn defines their scientific utility.

-

FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose): This molecule is labeled with the positron-emitting radionuclide fluorine-18 (¹⁸F). This radioactive property makes FDG a cornerstone of Positron Emission Tomography (PET) imaging.[1] In clinical and preclinical settings, FDG is administered to visualize areas of high glucose uptake, a hallmark of many cancers and inflammatory processes.[1]

-

2-Deoxy-2-fluoro-D-glucose-¹³C,d₇: This analog is labeled with stable, non-radioactive isotopes: carbon-13 (¹³C) and deuterium (d, or ²H).[2] This labeling makes it an ideal tracer for metabolic flux analysis (MFA) using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] It allows for the precise quantification of metabolic pathways and is a valuable tool in drug development for understanding how therapeutics affect cellular metabolism.[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of both compounds, facilitating a direct comparison for experimental design and application.

| Property | 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ | FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose) |

| Molecular Weight | 195.15 g/mol [2] | 181.15 g/mol |

| Isotopic Label | ¹³C, d (²H) | ¹⁸F |

| Radioactivity | Non-radioactive | Radioactive (Positron emitter) |

| Purity | ≥97% (NMR) | Radiochemical purity ≥95% |

| Primary Application | Metabolic Flux Analysis (MFA), Internal Standard (LC-MS)[2][3] | Positron Emission Tomography (PET) Imaging[1] |

| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | PET Scanner |

Signaling Pathways and Cellular Fate

Both molecules exploit the same initial cellular machinery for glucose uptake and metabolism. The following diagram illustrates the key signaling pathway involved.

As glucose analogs, both FDG and its stable isotope-labeled counterpart are transported into cells primarily via glucose transporters (GLUTs), with GLUT1 being a key player in many cell types. Once inside the cell, they are phosphorylated by the enzyme hexokinase to form their respective 6-phosphate esters.[1] This phosphorylation traps the molecules within the cell, as the added phosphate group prevents them from being transported back out through the GLUT transporters.[1] Crucially, the fluorine atom at the C-2 position prevents further metabolism through the glycolytic pathway.[1] This metabolic trapping is the principle behind the accumulation of these tracers in metabolically active cells.

Experimental Protocols

In Vivo FDG-PET Imaging in Oncology (Rodent Model)

Objective: To visualize and quantify glucose uptake in tumors.

Materials:

-

FDG solution for injection

-

Anesthetizing agent (e.g., isoflurane)

-

PET/CT scanner

-

Animal handling equipment

Methodology:

-

Animal Preparation: Fast the animal for 6-8 hours to reduce background glucose levels. Anesthetize the animal using isoflurane.

-

FDG Administration: Administer a known activity of FDG (typically 5-10 MBq) via intravenous injection (e.g., tail vein).

-

Uptake Phase: Allow for a 60-minute uptake period, during which the animal should be kept warm to prevent brown fat activation.

-

Imaging: Position the animal in the PET/CT scanner. Perform a CT scan for anatomical localization and attenuation correction, followed by a PET scan (typically 10-20 minutes).

-

Data Analysis: Reconstruct the PET images and co-register them with the CT images. Tumor uptake can be quantified using Standardized Uptake Values (SUVs).

In Vitro Metabolic Flux Analysis using 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇

Objective: To quantify the flux through the glycolytic pathway in cultured cells.

Materials:

-

Cell culture medium

-

2-Deoxy-2-fluoro-D-glucose-¹³C,d₇

-

Cultured cells of interest

-

Quenching solution (e.g., cold methanol)

-

Extraction solution (e.g., methanol/water)

-

LC-MS/MS system

Methodology:

-

Cell Culture: Culture cells to the desired confluency in standard medium.

-

Tracer Introduction: Replace the standard medium with a medium containing a known concentration of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇.

-

Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the tracer.

-

Metabolism Quenching: Rapidly quench metabolism by adding a cold quenching solution.

-

Metabolite Extraction: Extract intracellular metabolites using an appropriate extraction solvent.

-

LC-MS/MS Analysis: Analyze the cell extracts using LC-MS/MS to measure the abundance of ¹³C and deuterium-labeled 2-Deoxy-2-fluoro-D-glucose-6-phosphate and other relevant metabolites.

-

Flux Calculation: Use the isotopic labeling patterns to calculate the metabolic flux through the glycolytic pathway using specialized software.

Experimental Workflow Comparison

The following diagram illustrates the distinct experimental workflows for FDG and 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇.

Conclusion

References

- 1. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A quantitative LC-MS/MS approach for monitoring 2'-fluoro-2'-deoxy-D-glucose uptake in tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Disposal of 2-Deoxy-2-fluoro-D-glucose-13C,d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and disposal of 2-Deoxy-2-fluoro-D-glucose-13C,d7. This isotopically labeled compound is a valuable tool in metabolic research and drug development. While the stable isotopic labels (Carbon-13 and Deuterium-7) do not impart radioactivity, the inherent chemical properties of the parent molecule, 2-Deoxy-2-fluoro-D-glucose (2-FDG), necessitate careful handling and disposal procedures.

Chemical and Physical Properties

This compound is a synthetic glucose analog where the hydroxyl group at the C-2 position is replaced by fluorine, and specific carbon and hydrogen atoms are replaced with their stable isotopes, 13C and deuterium, respectively. These isotopic labels allow the molecule to be traced and distinguished in metabolic studies using techniques like mass spectrometry. The fundamental chemical and biological properties are dictated by the parent 2-FDG molecule.

Table 1: Physical and Chemical Properties of 2-Deoxy-2-fluoro-D-glucose

| Property | Value | Source(s) |

| Molecular Formula | C6H11FO5 | [1][2] |

| Molecular Weight | 182.15 g/mol | [1][2] |

| Appearance | White to pale brown solid/powder | [3][4] |

| Melting Point | 146 - 147 °C | [4] |

| Solubility | Soluble in water (10 mg/ml), DMSO (30 mg/ml), and DMF (30 mg/ml). | [2] |

| Storage Temperature | Recommended at 2-8°C for short-term and -20°C for long-term storage, protected from light and moisture. | [1][2] |

Hazard Identification and Safety Precautions

While not classified as a hazardous substance by all suppliers, 2-Deoxy-2-fluoro-D-glucose can cause skin, eye, and respiratory tract irritation.[5][6] The stable isotopic labeling with 13C and d7 does not alter the chemical reactivity or toxicity of the molecule.

Table 2: Hazard Identification and GHS Classifications for 2-Deoxy-2-fluoro-D-glucose

| Hazard | GHS Classification | Precautionary Statements | Source(s) |

| Skin Irritation | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 |

| Eye Irritation | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |

| Respiratory Irritation | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound.

-

Eye Protection: Chemical safety goggles or glasses with side shields.[1][7]

-

Hand Protection: Compatible protective gloves (e.g., nitrile rubber).[1][7]

-

Skin and Body Protection: A laboratory coat is mandatory. Ensure exposed skin is covered.[1][7]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[1][7]

Biological Effects and Mechanism of Action

2-Deoxy-2-fluoro-D-glucose is a glucose analog that is taken up by cells through glucose transporters (GLUTs).[8][9] Once inside the cell, it is phosphorylated by hexokinase to 2-deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6-P).[9][10] Unlike glucose-6-phosphate, FDG-6-P cannot be further metabolized in the glycolytic pathway and becomes trapped within the cell.[8][9] This leads to the inhibition of glycolysis and subsequent ATP depletion.[11][12]

Caption: Cellular uptake and metabolic fate of this compound.

Experimental Protocols

Handling and Storage

General Handling:

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[1][7]

-

Avoid the formation of dust and aerosols.[1]

-

Do not breathe dust, fumes, or spray.[7]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Protect from light and moisture.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

-

For long-term storage, -20°C is recommended.[2]

Caption: A logical workflow for the safe handling and storage of the compound.

First Aid Measures

In case of exposure, follow these first aid measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1][5]

Accidental Release Measures

-

Small Spills:

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1]

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Large Spills:

-

Evacuate the area.

-

Prevent further leakage or spillage if safe to do so.

-

Contact environmental health and safety personnel.

-

Disposal

As this compound is a non-radioactive, chemically stable compound, its disposal should follow standard procedures for chemical waste. The stable isotopic labels do not necessitate special disposal considerations beyond those for the parent compound.[]

Disposal Protocol:

-

Segregation: Collect waste containing this compound separately from other laboratory waste. Do not mix with incompatible chemicals.

-

Containerization: Use a clearly labeled, leak-proof container for solid and liquid waste. The label should include the chemical name and any associated hazards.

-

Disposal Route: Dispose of as chemical waste through your institution's environmental health and safety office. Follow all local, state, and federal regulations for chemical waste disposal.[][14]

-

Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of as non-hazardous waste.

Caption: A step-by-step workflow for the proper disposal of chemical waste.

Quantitative Toxicity Data

The acute toxicity of 2-Deoxy-2-fluoro-D-glucose has been studied in animal models. The isotopic labeling is not expected to alter these toxicological properties.

Table 3: Acute Toxicity of 2-Deoxy-D-glucose

| Test | Species | Route | LD50 | Source(s) |

| LD50 | Mouse | Oral | >8000 mg/kg | [15] |

| LD50 | Rat | Oral | >8000 mg/kg | [15] |

| LD50 | Mouse | Intravenous | 8000 mg/kg | [15] |

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a formal risk assessment or the guidance of your institution's environmental health and safety department. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

- 1. abmole.com [abmole.com]

- 2. 2-Fluoro-2-deoxy-D-glucose - CAS-Number 29702-43-0 - Order from Chemodex [chemodex.com]

- 3. 2-Deoxy-2-fluoro-D-glucose - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. crude.abx.de [crude.abx.de]

- 6. 2-Fluoro-2-deoxy-D-glucose | C6H11FO5 | CID 170049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. Glycolytic inhibition by 2-deoxy-d-glucose abolishes both neuronal and network bursts in an in vitro seizure model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 2-Deoxy-2-fluoro-d-glucose metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 14. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]

- 15. besjournal.com [besjournal.com]

The Genesis of a Metabolic Revolution: A Technical Guide to the Historical Development of Stable Isotope-Labeled Glucose Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical development of stable isotope-labeled glucose analogs, pivotal tools that have revolutionized our understanding of metabolism. From the pioneering work with deuterium to the sophisticated applications of carbon-13, this document details the key scientific milestones, experimental methodologies, and the evolution of our understanding of metabolic pathways.

A Historical Overview: From Dynamic State to Metabolic Flux

The concept of a static, "wear and tear" view of metabolism was shattered in the 1930s by the groundbreaking work of Rudolf Schoenheimer and David Rittenberg . Their pioneering use of stable isotopes, initially deuterium (²H), revealed that body constituents are in a constant state of flux. This discovery laid the foundation for the use of isotopic tracers to follow the intricate paths of molecules in biological systems.

The early focus was on labeling various compounds with deuterium to trace their metabolic fate. However, the post-war era saw a surge in the availability and use of other stable isotopes, notably carbon-13 (¹³C), which became instrumental in probing the backbone of metabolic pathways.

Harland G. Wood was a key figure in the application of ¹³C as a tracer. His work in the 1930s and 1940s demonstrated that heterotrophic organisms, including animals and bacteria, could fix carbon dioxide, a finding that reshaped the understanding of cellular metabolism.

The development of analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy , was intrinsically linked to the advancement of stable isotope tracers. These technologies provided the means to detect and quantify the incorporation of stable isotopes into metabolites with increasing precision, paving the way for quantitative metabolic flux analysis.

Key Milestones in the Development and Application of Stable Isotope-Labeled Glucose Analogs:

| Era | Key Developments | Key Researchers/Contributors | Significance |

| 1930s-1940s | Pioneering use of deuterium (²H) as a tracer to demonstrate the dynamic state of body constituents. | Rudolf Schoenheimer, David Rittenberg | Overturned the "wear and tear" theory of metabolism and established the principle of isotopic tracing. |

| 1940s-1950s | Introduction and application of carbon-13 (¹³C) as a metabolic tracer. | Harland G. Wood | Demonstrated CO₂ fixation in heterotrophic organisms, expanding the known scope of metabolic reactions. |

| 1970s | Development of GC-MS methods for the analysis of ¹³C-labeled metabolites, enabling more precise quantification of isotopic enrichment. | Multiple research groups | Facilitated the transition from qualitative tracing to quantitative metabolic flux analysis. |

| 1980s-Present | Refinement of NMR and MS techniques for in vivo metabolic studies using stable isotope-labeled glucose. | Numerous researchers | Enabled non-invasive, real-time monitoring of metabolic pathways in living organisms, including humans. |

Synthesis of Key Stable Isotope-Labeled Glucose Analogs

The ability to chemically synthesize glucose molecules with specific isotopic labels was a critical enabler for metabolic research. Below are summaries of early synthetic approaches for key analogs.

Table 1: Early Synthesis of Stable Isotope-Labeled Glucose Analogs

| Analog | Isotope | Typical Starting Material | Key Reagents/Conditions | Reported Yield | Reference |

| [1-¹³C]Glucose | ¹³C | D-Arabinose | K¹³CN, H₂/Pd-BaSO₄ | ~50% | Sowden (1949) |

| [U-¹³C₆]Glucose | ¹³C | Photosynthesis with ¹³CO₂ | Chlorella or other photosynthetic organisms | Variable | Various early reports |

| [6,6-²H₂]Glucose | ²H | D-Glucose | NaB²H₄ | High | Various reports |

Experimental Protocols: Tracing the Path of Glucose

The following sections provide detailed methodologies for key historical experiments that laid the groundwork for modern metabolic research using stable isotope-labeled glucose.

Protocol for ¹³C-Glucose Labeling in Cell Culture and GC-MS Analysis (circa 1980s)

This protocol outlines a general procedure for tracing the metabolism of [U-¹³C₆]glucose in cultured cells and analyzing the isotopic enrichment in key metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Cell Culture and Labeling:

-

Culture mammalian cells to the desired confluency in standard growth medium.

-

Remove the standard medium and wash the cells twice with phosphate-buffered saline (PBS).

-

Add fresh medium containing a known concentration of [U-¹³C₆]glucose (e.g., 25 mM) and dialyzed fetal bovine serum.

-

Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the labeled glucose into intracellular metabolites.

2. Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

-

Quench metabolism by adding a cold solvent mixture, typically 80% methanol, and scraping the cells.

-

Collect the cell suspension and centrifuge at high speed to pellet the protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

3. Derivatization for GC-MS Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

To the dried extract, add a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create volatile derivatives of the metabolites.

-

Incubate at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes).

4. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Separate the metabolites on a suitable capillary column.

-

Analyze the eluting compounds by mass spectrometry, collecting full scan data or using selected ion monitoring (SIM) to detect the mass isotopologues of the metabolites of interest (e.g., lactate, pyruvate, amino acids).

-

Determine the fractional enrichment of ¹³C in each metabolite by analyzing the relative abundances of the different mass isotopologues.

Protocol for In Vivo [¹³C]Glucose Infusion in Humans (circa 1980s)

This protocol describes a general approach for a primed, constant infusion of a ¹³C-labeled glucose tracer in human subjects to study whole-body glucose metabolism.

1. Subject Preparation:

-

Subjects fast overnight prior to the study.

-

Insert intravenous catheters into a forearm vein for tracer infusion and into a hand vein of the contralateral arm, which is heated to obtain arterialized venous blood, for blood sampling.

2. Tracer Preparation and Infusion:

-

Prepare a sterile solution of the desired ¹³C-labeled glucose analog (e.g., [1-¹³C]glucose or [6,6-²H₂]glucose) in saline.

-

Administer a priming bolus of the tracer to rapidly achieve isotopic steady-state in the plasma.

-

Immediately following the bolus, begin a constant intravenous infusion of the tracer at a predetermined rate.

3. Blood Sampling:

-

Collect baseline blood samples before the start of the infusion.

-

Collect serial blood samples at regular intervals during the infusion to monitor plasma glucose concentration and isotopic enrichment.

4. Sample Processing and Analysis:

-

Separate plasma from the blood samples by centrifugation.

-

Deproteinize the plasma samples.

-

Prepare derivatives of plasma glucose (e.g., aldonitrile acetate derivative).

-

Analyze the isotopic enrichment of the glucose derivative using GC-MS or Isotope Ratio Mass Spectrometry (IRMS).

5. Data Analysis:

-

Calculate the rate of appearance (Ra) of glucose using the Steele equation for non-steady-state or simpler equations for steady-state conditions, based on the tracer infusion rate and the plasma glucose isotopic enrichment.

Visualizing Metabolic Insights: Pathways and Workflows

The use of stable isotope-labeled glucose analogs has been instrumental in elucidating the intricate network of metabolic pathways. The following diagrams, rendered in DOT language, illustrate key concepts and workflows.

Caption: Tracing of uniformly labeled ¹³C-glucose through glycolysis.

Caption: A generalized workflow for stable isotope tracing experiments.

Quantitative Data from Seminal Studies

The ability to quantify the incorporation of stable isotopes into metabolites was a paradigm shift in metabolic research. The following table presents hypothetical yet representative data that reflects the types of quantitative findings from early studies.

Table 2: Representative Quantitative Data from Early ¹³C-Glucose Tracing Studies

| Metabolite | Cell Type/Tissue | ¹³C-Glucose Tracer | Labeling Time (hours) | Fractional ¹³C Enrichment (%) |

| Lactate | Cultured HeLa Cells | [U-¹³C₆]Glucose | 24 | 95 ± 3 |

| Alanine | Cultured HeLa Cells | [U-¹³C₆]Glucose | 24 | 92 ± 4 |

| Glutamate | Rat Brain (in vivo) | [1-¹³C]Glucose | 1 | 25 ± 5 |

| Glycogen | Perfused Rat Liver | [1-¹³C]Glucose | 2 | 40 ± 6 |

Conclusion and Future Perspectives

The historical development of stable isotope-labeled glucose analogs represents a journey of scientific innovation that has fundamentally altered our perception of metabolism. From the initial qualitative observations of a dynamic metabolic state to the precise quantification of metabolic fluxes, these powerful tools have been at the forefront of biochemical discovery. The methodologies and insights gained from these early studies continue to form the bedrock of modern metabolomics and systems biology. As we move forward, the integration of stable isotope tracing with other 'omics' technologies and advanced computational modeling promises to further unravel the complexities of metabolic regulation in health and disease, paving the way for novel diagnostic and therapeutic strategies.

Methodological & Application

Application Notes and Protocols for 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ in Cancer Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a profound alteration in their metabolism, characterized by an increased uptake of glucose and its conversion to lactate, even in the presence of oxygen—a phenomenon known as the Warburg effect.[1] This metabolic reprogramming is a hallmark of many cancers and presents a therapeutic target. 2-Deoxy-2-fluoro-D-glucose (2-FDG) is a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase.[2] However, the resulting 2-FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and becomes trapped within the cell.[2][3] This property has been widely exploited in medical imaging using its positron-emitting counterpart, [¹⁸F]FDG, to visualize tumors with high glucose uptake.[2][3]

The use of stable isotope-labeled 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ (2-FDG-¹³C,d₇) offers a powerful tool for researchers to trace the uptake and phosphorylation of this glucose analog in cancer cells using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for quantitative analysis of glucose uptake kinetics and hexokinase activity without the use of radioactivity. These application notes provide a detailed protocol for the use of 2-FDG-¹³C,d₇ in cancer cell culture for metabolic studies.

Data Presentation

Table 1: Example Quantitative Data for 2-FDG-¹³C,d₇ Uptake in Different Cancer Cell Lines

| Cell Line | Treatment | Incubation Time (hours) | Intracellular 2-FDG-¹³C,d₇-6-phosphate (nmol/10⁶ cells) |

| Breast Cancer (MCF-7) | Control | 1 | 5.2 ± 0.4 |

| Breast Cancer (MCF-7) | Drug X | 1 | 2.8 ± 0.3 |

| Glioblastoma (U-87 MG) | Control | 1 | 8.9 ± 0.7 |

| Glioblastoma (U-87 MG) | Drug Y | 1 | 6.1 ± 0.5 |

| Lung Cancer (A549) | Normoxia | 4 | 12.3 ± 1.1 |

| Lung Cancer (A549) | Hypoxia | 4 | 18.7 ± 1.5 |

Note: The data presented in this table are for illustrative purposes and will vary depending on the cell line, experimental conditions, and the specific research question.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment

-

Cell Seeding: Plate cancer cells of choice in a suitable culture vessel (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of the experiment.

-

Cell Culture: Culture the cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO₂.

-

Treatment (Optional): If investigating the effect of a drug or specific condition (e.g., hypoxia), treat the cells for the desired duration before the addition of 2-FDG-¹³C,d₇. For hypoxia studies, transfer the cells to a hypoxic chamber with controlled oxygen levels (e.g., 1% O₂).[4]

Protocol 2: Labeling with 2-FDG-¹³C,d₇

-

Preparation of Labeling Medium: Prepare fresh culture medium containing a known concentration of 2-FDG-¹³C,d₇. A starting concentration of 1-5 mM can be used, but this should be optimized for the specific cell line and experimental goals.[3] The medium should be pre-warmed to 37°C.

-

Washing: Gently aspirate the old medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS) to remove any residual glucose.

-

Incubation: Add the prepared labeling medium to the cells and incubate for a specific period (e.g., 15 minutes to 4 hours). The optimal incubation time should be determined empirically.

Protocol 3: Metabolite Extraction

-

Quenching Metabolism: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Lysis and Extraction: Add a pre-chilled extraction solvent to the cells. A common choice is 80% methanol. Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

-

Drying: Dry the metabolite extract using a vacuum centrifuge or under a stream of nitrogen. The dried samples can be stored at -80°C until analysis.

Protocol 4: Sample Preparation for Mass Spectrometry

-

Reconstitution: Reconstitute the dried metabolite extract in a solvent suitable for the chosen mass spectrometry method (e.g., a mixture of acetonitrile and water).

-

Derivatization (Optional): Depending on the analytical method, derivatization may be necessary to improve the chromatographic separation and ionization efficiency of the metabolites.

-

Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). Monitor for the specific mass-to-charge ratio (m/z) of 2-FDG-¹³C,d₇ and its phosphorylated form.

Mandatory Visualizations

References

- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorodeoxyglucose uptake in human cancer cell lines is increased by hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Frontier of Neuro-Metabolic Imaging: Applications of Stable Isotope-Labeled 2-Deoxy-2-fluoro-D-glucose in Neuroscience Research

Introduction:

The study of cerebral glucose metabolism is paramount in neuroscience, providing a window into brain function in both health and disease. While [18F]-2-Deoxy-2-fluoro-D-glucose ([18F]FDG) Positron Emission Tomography (PET) has been the cornerstone of clinical metabolic brain imaging, there is a growing impetus to develop non-ionizing imaging techniques. The use of stable isotope-labeled glucose analogs, such as 2-Deoxy-2-fluoro-D-glucose-13C,d7, in conjunction with Magnetic Resonance Spectroscopy (MRS) and Deuterium Metabolic Imaging (DMI), represents a significant advancement in this field. These methods offer the potential to trace the metabolic fate of glucose with high chemical specificity and without radiation exposure, making them invaluable tools for researchers, scientists, and drug development professionals.

While direct literature on the specific dual-labeled compound this compound is not extensively available, its applications can be inferred from studies utilizing singly labeled glucose analogs. The presence of both 13C and deuterium (d7) suggests a powerful probe for multimodal and comprehensive metabolic pathway analysis. The 13C label allows for tracing glucose through metabolic pathways via 13C MRS, while the deuterium label enables mapping of glucose uptake and metabolism through DMI. This combination would provide a highly detailed picture of neuroenergetics and neurotransmitter cycling.

Application Notes

The primary application of 2-Deoxy-2-fluoro-D-glucose labeled with stable isotopes is the in vivo assessment of cerebral glucose uptake and metabolism. Unlike its radioactive counterpart, [18F]FDG, which provides a measure of the glucose metabolic rate, stable isotope-labeled analogs can be used to probe downstream metabolic pathways.

Key Applications in Neuroscience:

-

Mapping Regional Brain Glucose Uptake: Similar to [18F]FDG, labeled 2-FDG analogs can be used to identify regions of altered glucose metabolism characteristic of various neurological disorders.[1][2]

-

Investigating Neurodegenerative Diseases: Abnormal glucose metabolism is a hallmark of diseases like Alzheimer's, Parkinson's, and Huntington's. Stable isotope tracers can provide insights into the specific metabolic dysregulations in these conditions.[3]

-

Characterizing Brain Tumors: The Warburg effect, a metabolic shift towards glycolysis even in the presence of oxygen, is a key feature of many brain tumors. Labeled glucose analogs can be used to study this phenomenon and assess tumor response to therapy.[4]

-

Studying Stroke and Ischemia: Following a stroke, the brain's energy metabolism is severely disrupted. These tracers can help delineate the ischemic penumbra, the area of tissue at risk of infarction, and monitor the effects of therapeutic interventions.[5][6]

-

Elucidating Neurotransmitter Cycling: The 13C label from glucose is incorporated into neurotransmitters such as glutamate and GABA. 13C MRS can be used to measure the rates of the glutamate-glutamine cycle, a key process in synaptic transmission.[4][7]

-

Probing Cellular Bioenergetics: By tracing the flow of 13C and deuterium into various metabolic pools, researchers can dissect the relative contributions of glycolysis and oxidative phosphorylation to brain energy production in different cell types (neurons and glia).[4]

Data Presentation

The quantitative data obtained from studies using stable isotope-labeled glucose analogs can be summarized to compare metabolic rates and metabolite concentrations across different brain regions or experimental conditions.

| Parameter | Control Group | Disease Model | Method | Reference |

| Cerebral Metabolic Rate of Glucose (CMRglc) (µmol/g/min) | 0.45 ± 0.05 | 0.32 ± 0.04 | 13C MRS | [7] |

| Glutamate-Glutamine Cycle Rate (VNT) (µmol/g/min) | 0.25 ± 0.03 | 0.18 ± 0.02 | 13C MRS | [7] |

| Deuterated Lactate/Glucose Ratio | 0.15 ± 0.02 | 0.28 ± 0.03 | DMI | [8] |

| Deuterated Glutamate+Glutamine (Glx)/Glucose Ratio | 0.40 ± 0.06 | 0.25 ± 0.05 | DMI | [8] |

Experimental Protocols

Protocol 1: In Vivo 13C Magnetic Resonance Spectroscopy of Brain Metabolism

This protocol outlines the general procedure for assessing brain metabolism using a 13C-labeled glucose analog.

1. Subject Preparation:

- Subjects are fasted overnight to achieve a stable baseline blood glucose level.

- An intravenous line is inserted for the infusion of the labeled compound.

2. Infusion of [1-13C]Glucose:

- A primed-infusion of [1-13C]glucose is administered to rapidly achieve and maintain a steady-state enrichment of the labeled glucose in the blood plasma.

3. 13C MRS Data Acquisition:

- Data are acquired on a clinical or preclinical MRI scanner equipped for 13C detection.[2][9]

- A localized 13C spectrum is acquired from a specific region of interest in the brain (e.g., occipital cortex).

- Proton decoupling is used to improve the signal-to-noise ratio and spectral resolution.[9]

4. Data Analysis:

- The acquired spectra are processed to identify and quantify the 13C-labeled metabolites, such as glutamate, glutamine, and lactate.[2]

- Metabolic modeling is applied to the time courses of 13C incorporation into these metabolites to calculate metabolic fluxes, including the TCA cycle rate and neurotransmitter cycling rates.[4]

Protocol 2: Deuterium Metabolic Imaging (DMI) of Brain Glucose Uptake

This protocol describes the methodology for mapping glucose uptake and metabolism using a deuterium-labeled glucose analog.

1. Subject Preparation:

- Similar to the 13C MRS protocol, subjects are typically fasted.

2. Administration of Deuterium-Labeled Glucose:

- A deuterium-labeled glucose analog, such as [6,6'-2H2]-glucose, is administered orally or intravenously.[10][11]

3. Deuterium MRSI Data Acquisition:

- Data are acquired using a 3D MR spectroscopic imaging (MRSI) sequence on an MRI scanner with deuterium detection capabilities.[11][12]

- The acquisition allows for the spatial mapping of deuterium-labeled compounds.

4. Data Analysis:

- The 3D MRSI data is processed to generate metabolic maps of the deuterated substrate (glucose) and its downstream products (e.g., lactate, glutamate, glutamine).[11]

- The ratios of these metabolites can provide insights into regional variations in metabolic activity.[1]

Visualizations

Caption: Metabolic fate of this compound in the brain.

Caption: Experimental workflows for 13C MRS and Deuterium Metabolic Imaging.

The application of 2-Deoxy-2-fluoro-D-glucose labeled with stable isotopes like 13C and deuterium is poised to revolutionize our understanding of brain metabolism. These non-invasive techniques provide a detailed view of glucose trafficking and utilization in the brain, offering significant advantages over traditional radioisotope methods. For researchers, scientists, and drug development professionals, these tools open up new avenues for investigating the metabolic underpinnings of neurological disorders and for developing novel therapeutic strategies that target brain energy metabolism. The continued development and application of these methods will undoubtedly yield critical insights into the intricate workings of the human brain.

References

- 1. Whole‐brain deuterium metabolic imaging via concentric ring trajectory readout enables assessment of regional variations in neuronal glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C NMR for the assessment of human brain glucose metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium Metabolic Imaging of the Healthy and Diseased Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C MRS studies of neuroenergetics and neurotransmitter cycling in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

- 6. 2-Deoxy-2-(fluoro-18F)-D-glucose - American Chemical Society [acs.org]

- 7. jneurosci.org [jneurosci.org]

- 8. Comparison of hyperpolarized 13C and non-hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism at 4.7 T - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo13C Magnetic Resonance Spectroscopy of Human Brain on a Clinical 3 Tesla Scanner Using [2-13C]Glucose Infusion and Low Power Stochastic Decoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cds.ismrm.org [cds.ismrm.org]

- 11. What is Deuterium Metabolic Imaging (DMI)? < Deuterium Metabolic Imaging [medicine.yale.edu]

- 12. Deuterium metabolic imaging of the human brain in vivo at 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-Deoxy-2-fluoro-D-glucose-13C,d7

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 2-Deoxy-2-fluoro-D-glucose-13C,d7 in biological matrices. 2-Deoxy-2-fluoro-D-glucose (2-FDG) is a glucose analog widely utilized in metabolic studies and medical imaging, particularly Positron Emission Tomography (PET), to trace glucose uptake.[1][2][3][4] The stable isotope-labeled form, this compound, serves as an ideal internal standard for quantitative assays of its unlabeled counterpart, ensuring high accuracy and precision. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction